2',3'-Dideoxyribosylinosine 5'-triphosphate

Übersicht

Beschreibung

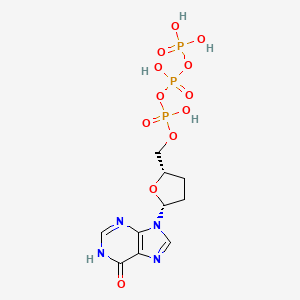

2’,3’-Dideoxyribosylinosine 5’-triphosphate is a synthetic nucleotide analog. It is structurally similar to naturally occurring nucleotides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar. This modification makes it a valuable tool in biochemical and pharmaceutical research, particularly in the study of viral replication and DNA synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxyribosylinosine 5’-triphosphate typically involves the protection of the ribose hydroxyl groups, followed by selective deprotection and phosphorylation. The process begins with the protection of the 5’-hydroxyl group using a suitable protecting group such as dimethoxytrityl (DMT). The 2’ and 3’ hydroxyl groups are then removed through a series of chemical reactions, often involving the use of reagents like mesyl chloride or tosyl chloride. Finally, the 5’-hydroxyl group is deprotected, and the compound is phosphorylated using phosphoramidite chemistry to yield the triphosphate form .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxyribosylinosine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other advanced analytical methods ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2’,3’-Dideoxyribosylinosine 5’-triphosphate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds can be used under mild conditions to introduce functional groups at the phosphate moiety.

Major Products Formed

Monophosphate and Diphosphate Derivatives: Hydrolysis of the triphosphate groups yields 2’,3’-Dideoxyribosylinosine 5’-monophosphate and 2’,3’-Dideoxyribosylinosine 5’-diphosphate.

Wissenschaftliche Forschungsanwendungen

2',3'-Dideoxyinosine-5'-Triphosphate (ddITP) is a modified nucleoside triphosphate that is used in a variety of biotechnology applications . It is a sugar-modified nucleoside triphosphate, where the 2' and 3' hydroxyl groups are absent, resulting in chain termination . The inability of polymerases to extend from a dideoxy nucleotide causes the chain termination, which makes it useful in various applications .

Scientific Research Applications

- Chain Termination: ddITP is used to produce RNA and DNA sequences that cannot be extended by polymerases or joined by DNA ligases . The absence of the 2' and 3' hydroxyl groups on the sugar molecule prevents the formation of phosphodiester bonds needed for chain elongation, thus terminating the DNA or RNA sequence .

- Cycle Sequencing: ddITP is utilized in cycle sequencing, a technique used to determine the nucleotide sequence of a DNA fragment .

- Enzyme Mechanistic Studies: ddITP is applied in enzyme mechanistic studies to understand the detailed steps of enzymatic reactions .

- Pyrophosphorolysis-Activated Polymerization (PAP): ddITP is used in PAP, a technique that utilizes a primer terminated on the 3′ end with a dideoxy modification, which is valuable for the detection of rare mutations .

- Anti-HIV Activity: 2',3'-dideoxyribosylinosine 5'-triphosphate (ddITP) has been studied by NMR to understand their anti-HIV activity .

Wirkmechanismus

The mechanism of action of 2’,3’-Dideoxyribosylinosine 5’-triphosphate involves its incorporation into growing DNA or RNA chains during replication. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester bonds with subsequent nucleotides, effectively terminating chain elongation. This property makes it a potent inhibitor of viral reverse transcriptase enzymes, which are essential for the replication of retroviruses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2’,3’-Dideoxyribosyladenine 5’-triphosphate

- 3’-Azido-2’,3’-dideoxyribosylthymine 5’-triphosphate

- 2’,3’-Dideoxyribosylcytosine 5’-triphosphate

Uniqueness

2’,3’-Dideoxyribosylinosine 5’-triphosphate is unique due to its specific structure and the absence of the 2’ and 3’ hydroxyl groups. This structural modification confers distinct biochemical properties, such as the ability to terminate DNA and RNA chain elongation, making it particularly useful in antiviral research .

Biologische Aktivität

Overview

2',3'-Dideoxyribosylinosine 5'-triphosphate (ddITP) is a nucleotide analog with significant biological activity, particularly in the context of viral infections and cellular processes. As a derivative of dideoxynucleosides, ddITP has been extensively studied for its role as an inhibitor of reverse transcriptase and other polymerases, which are crucial in the replication of various viruses, including HIV.

Inhibition of Reverse Transcriptase

ddITP acts primarily as a competitive inhibitor of reverse transcriptase enzymes. It mimics natural nucleotides, allowing it to be incorporated into viral DNA during replication. However, due to the absence of a 3'-hydroxyl group, its incorporation leads to chain termination, effectively halting viral replication .

Impact on Cellular Processes

In addition to its antiviral properties, ddITP has been shown to inhibit telomerase activity in certain cell lines, which can impact cellular aging and proliferation . This inhibition can be particularly relevant in cancer research, where telomerase activity is often upregulated.

Pharmacokinetics

The pharmacokinetics of ddITP reveal important characteristics regarding its absorption, distribution, metabolism, and excretion:

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 0.5 to 1.5 hours post-administration.

- Distribution : Limited penetration into the cerebrospinal fluid has been observed, indicating a potential barrier for central nervous system targeting.

- Metabolism : Primarily metabolized intracellularly to its active form (ddATP), which is then further processed by cellular enzymes .

- Excretion : Excreted through renal pathways similar to endogenous purines.

Case Studies and Research Findings

-

HIV Treatment Efficacy

A study involving human T-cell cultures demonstrated that ddATP accumulation was rapid and concentration-dependent when exposed to ddI and ddAdo. The half-life for ddATP removal was significantly longer compared to other nucleoside analogs, suggesting that ddATP can maintain effective levels within cells with less frequent dosing . -

Telomerase Inhibition

Research on HeLa cells indicated that incorporation of 3'-dideoxynucleoside triphosphates led to a marked decrease in telomerase activity. This finding suggests potential applications in cancer therapy by targeting telomerase-dependent tumor growth .

Comparative Biological Activity Table

Eigenschaften

IUPAC Name |

[hydroxy-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O12P3/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZIQGYRHQJWSY-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93858-64-1 (3Li) | |

| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30153593 | |

| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122406-02-4 | |

| Record name | 2′,3′-Dideoxyinosine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122406-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyribosylinosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.